Cyclazosin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

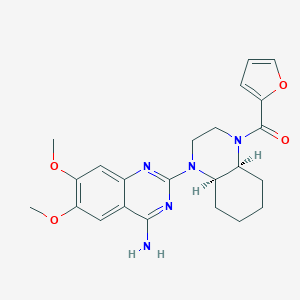

シクラゾシンは、α1Bアドレナリン受容体拮抗薬として知られる合成有機化合物です。 化学的には、モノカルボン酸アミドに分類され、フロ酸のカルボキシル基と6,7-ジメトキシ-2-[(4aR,8aS)-オクタヒドロキノキサリン-1-イル]キナゾリン-4-アミンの2級アミノ基との縮合によって得られます。

2. 製法

合成経路と反応条件: シクラゾシンは、以下の主要なステップを含む多段階プロセスによって合成できます。

キナゾリン核の形成: 合成は、6,7-ジメトキシ-2-アミノベンゾニトリルを適切な試薬と反応させてキナゾリン環を形成することから始まります。

フロ酸部分の導入: 次に、フロ酸のカルボキシル基をキナゾリン核の2級アミノ基と縮合させてモノカルボン酸アミド構造を形成します。

工業生産方法: シクラゾシンの工業生産は、同様の合成経路に従いますが、大規模製造用に最適化されています。 これには、高純度試薬の使用、制御された反応条件、および最終製品の一貫した品質と収率を確保するための効率的な精製技術が含まれます。 .

準備方法

Synthetic Routes and Reaction Conditions: Cyclazosin can be synthesized through a multi-step process involving the following key steps:

Formation of the Quinazoline Core: The synthesis begins with the preparation of the quinazoline core, which involves the reaction of 6,7-dimethoxy-2-aminobenzonitrile with appropriate reagents to form the quinazoline ring.

Introduction of the Furoic Acid Moiety: The carboxy group of furoic acid is then condensed with the secondary amino group of the quinazoline core to form the monocarboxylic acid amide structure.

Final Cyclization: The final step involves cyclization to form the octahydroquinoxaline ring system, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the consistent quality and yield of the final product .

化学反応の分析

反応の種類: シクラゾシンは、以下のものを含むさまざまな化学反応を起こします。

酸化: シクラゾシンは、特定の条件下で酸化して対応する酸化誘導体を形成することができます。

還元: 還元反応を用いて、シクラゾシン分子の官能基を修飾することができます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用できます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

生成される主な生成物: これらの反応から生成される主な生成物には、酸化誘導体、シクラゾシンの還元体、および官能基が修飾された置換アナログが含まれます。 .

科学的研究の応用

作用機序

シクラゾシンは、α1Bアドレナリン受容体に選択的に結合し、阻害することで効果を発揮します。この作用は、アドレナリン作動性シグナル伝達経路を阻害し、血管拡張と血圧低下をもたらします。シクラゾシンの分子標的は、血管平滑筋細胞に存在するα1Bアドレナリン受容体です。 これらの受容体を阻害することにより、シクラゾシンは内因性カテコールアミンの結合を防ぎ、血管収縮を抑制し、血管拡張を促進します。 .

類似化合物との比較

シクラゾシンは、α1アドレナリン受容体拮抗薬として知られる化合物群の一部です。類似の化合物には、以下のようなものがあります。

プラゾシン: 同じ作用機序を持つ別のα1アドレナリン受容体拮抗薬ですが、選択性プロファイルが異なります。

ドキサゾシン: 長時間持続する降圧効果で知られ、ドキサゾシンは高血圧と良性前立腺肥大症の治療に使用されます。

シクラゾシンの独自性: シクラゾシンは、α1Bアドレナリン受容体に対する高い選択性を有しており、これが他のα1アドレナリン受容体拮抗薬と区別されます。 この選択性は、生理学的および病理学的プロセスにおけるα1Bアドレナリン受容体の特定の役割に焦点を当てた研究に特に役立ちます。 .

特性

CAS番号 |

139953-73-4 |

|---|---|

分子式 |

C23H27N5O4 |

分子量 |

437.5 g/mol |

IUPAC名 |

[(4aR,8aS)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,3,4a,5,6,7,8,8a-octahydroquinoxalin-1-yl]-(furan-2-yl)methanone |

InChI |

InChI=1S/C23H27N5O4/c1-30-19-12-14-15(13-20(19)31-2)25-23(26-21(14)24)28-10-9-27(16-6-3-4-7-17(16)28)22(29)18-8-5-11-32-18/h5,8,11-13,16-17H,3-4,6-7,9-10H2,1-2H3,(H2,24,25,26)/t16-,17+/m0/s1 |

InChIキー |

XBRXTUGRUXGBPX-DLBZAZTESA-N |

SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(C4C3CCCC4)C(=O)C5=CC=CO5)N)OC |

異性体SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN([C@@H]4[C@H]3CCCC4)C(=O)C5=CC=CO5)N)OC |

正規SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(C4C3CCCC4)C(=O)C5=CC=CO5)N)OC |

同義語 |

(4-(4-amino-6,7-dimethoxyquinazolin-2-yl)octahydroquinoxalin-1-yl)furan-2-ylmethanone hydrochloride cyclazosin cyclazosin, (trans)-isome |

製品の起源 |

United States |

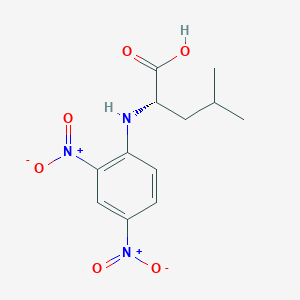

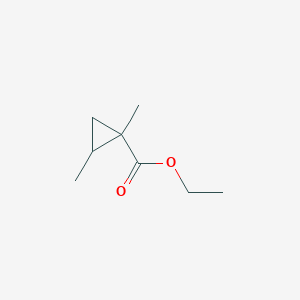

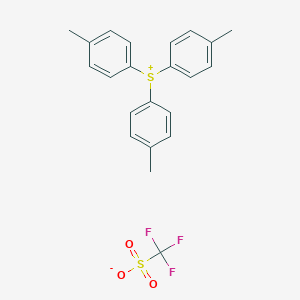

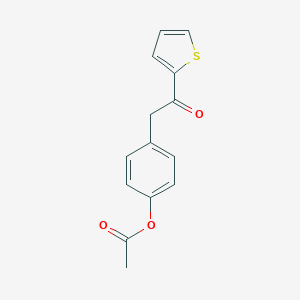

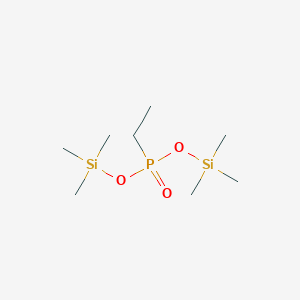

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-2-hydroxyimino-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetic Acid](/img/structure/B161115.png)

![1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazol-2-ol](/img/structure/B161142.png)